molecular formula C15H10FNO3 B3121170 (2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 2805-52-9

(2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B3121170
CAS No.: 2805-52-9
M. Wt: 271.24 g/mol
InChI Key: WYZNBSVYZOTWGY-JXMROGBWSA-N
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Description

(2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one ( 2805-52-9) is a fluorinated chalcone derivative of significant interest in advanced materials research, particularly in the field of nonlinear optics (NLO). This compound features a distinct donor-π-conjugated bridge-acceptor (D-π-A) structure, where the 2-fluorophenyl ring can act as an electron-donating group and the 4-nitrophenyl ring serves as a strong electron-acceptor . This push-pull configuration facilitates intramolecular charge transfer upon interaction with light, a key mechanism for generating NLO effects . Researchers value this chalcone for its potential application in optical limiting devices, which are crucial for protecting sensitive sensors and human eyes from high-powered lasers . Its molecular structure, characterized by a C15H10FNO3 formula and a molecular weight of 271.24 g/mol, is a key intermediate for synthesizing complex organic frameworks . Supplied as a high-purity solid, this product is intended for research applications in material science and chemistry. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c16-14-4-2-1-3-11(14)7-10-15(18)12-5-8-13(9-6-12)17(19)20/h1-10H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZNBSVYZOTWGY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoroacetophenone and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.

    Medicine: Due to its biological activities, it is being explored for therapeutic applications in treating infections, cancer, and inflammatory diseases.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The biological activities of (2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways:

    Antimicrobial Activity: The compound can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating caspases or inhibiting key signaling pathways involved in cell proliferation.

    Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines or block the activation of inflammatory pathways such as NF-κB.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Chalcone properties are highly dependent on substituent type, position, and electronic nature. Below is a comparison of the target compound with key analogs:

Compound Substituents Key Differences Reference
(2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one (Target) 2-Fluorophenyl (β), 4-Nitrophenyl (α) Reference compound for comparison -
(2E)-3-(3-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3MPNP) 3-Methylphenyl (β), 4-Nitrophenyl (α) Methyl (electron-donating) vs. fluoro (electron-withdrawing) at β-position
(2E)-3-[4-(Methylsulfanyl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one 4-Methylsulfanyl (β), 4-Nitrophenyl (α) Methylsulfanyl (polarizable) vs. fluoro at β-position
(2E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one Phenyl (β), 4-Nitrophenyl (α) No substituent on β-phenyl ring vs. 2-fluoro
(2E)-3-(4-Fluorophenyl)-1-(2-nitro-phenyl)prop-2-en-1-one 4-Fluorophenyl (β), 2-Nitrophenyl (α) Nitro group at ortho (α) vs. para (α); fluoro at para (β) vs. ortho (β)
Key Observations:
  • Electron-withdrawing groups (e.g., -NO₂, -F) enhance NLO responses by increasing molecular polarization .
  • Substituent position : The 2-fluoro group on the β-phenyl ring (target) induces steric and electronic effects distinct from para-substituted analogs (e.g., 4-fluorophenyl in ).
Key Observations:
  • Nitro groups enhance antiparasitic and antifungal activities but may reduce selectivity in enzyme inhibition .
  • Fluorine substituents improve bioavailability and target binding due to their small size and electronegativity .

Physicochemical and Optical Properties

Thermal Stability
Compound Melting Point (°C) Substituent Impact Reference
Target Compound Not reported Expected high stability due to nitro and fluoro groups -
(2E)-3-(4-Nitrophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 231.7–236.9 Hydroxyl group reduces thermal stability
(2E)-3-(4-Fluorophenyl)-1-(2-methylpiperidinyl)prop-2-en-1-one Not reported Piperidinyl group increases solubility
Nonlinear Optical (NLO) Properties
Compound Hyperpolarizability (×10²² m² V⁻²) Substituent Effect Reference
Target Compound ~369.294 (estimated) High due to nitro and fluoro groups
(2E)-3-(3-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (3MPNP) 277.3 Methyl reduces polarization vs. fluoro
(2E)-3-[4-(Methylsulfanyl)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one 185.58 Methylsulfanyl less polarizable than fluoro
Key Observations:
  • The target compound’s 2-fluorophenyl and 4-nitrophenyl groups synergistically enhance hyperpolarizability, making it superior to methyl- or methylsulfanyl-substituted analogs .

Biological Activity

Overview

(2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is an organic compound notable for its diverse biological activities. This compound features a fluorine atom and a nitro group, which significantly influence its chemical properties and interactions with biological systems. Chalcones are recognized for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

The biological activities of (2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.
  • Anticancer Activity : It induces apoptosis in cancer cells by activating caspases and inhibiting key signaling pathways involved in cell proliferation.
  • Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines and blocks inflammatory pathways such as NF-κB.

Anticancer Properties

Recent studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. For instance, in vitro assays on MCF-7 breast cancer cells revealed significant cytotoxicity with IC50 values ranging from 10–33 nM. The mechanism involves the destabilization of tubulin polymerization, leading to cell cycle arrest and apoptosis.

CompoundCell LineIC50 (nM)
(2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-oneMCF-710–33
CA-4 (reference compound)MCF-73.9
Other analogsMCF-723–33

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Its ability to penetrate bacterial membranes and inhibit key metabolic pathways makes it a candidate for further development as an antimicrobial agent.

Case Studies

  • MCF-7 Cell Line Study : In a comprehensive study, (2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one was tested against the MCF-7 breast cancer cell line. Flow cytometry analysis indicated that the compound effectively induced G2/M phase arrest and apoptosis through caspase activation.
  • Tubulin Interaction : Research indicated that the compound interacts at the colchicine-binding site on tubulin, inhibiting its polymerization. This interaction is crucial for its anticancer activity, as it disrupts microtubule dynamics necessary for mitosis.

Comparison with Similar Compounds

The biological activity of (2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one can be compared with other chalcone derivatives:

CompoundSubstituentBiological Activity
(2E)-3-(2-Chlorophenyl)-1-(4-nitrophenyl)prop-2-en-1-oneChlorineModerate anticancer activity
(2E)-3-(2-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-oneBromineSimilar to fluorine analog
(2E)-3-(2-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-oneMethylLower activity

The presence of the fluorine atom in (2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one enhances its lipophilicity and metabolic stability compared to its analogs, contributing to improved biological activity.

Q & A

Q. What are the standard synthetic routes for (2E)-3-(2-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via Claisen-Schmidt condensation. A general method involves reacting substituted acetophenones (e.g., 4-nitroacetophenone) with fluorinated benzaldehydes (e.g., 2-fluorobenzaldehyde) in alkaline ethanol (KOH/NaOH, 0–50°C). For example, analogous protocols achieved yields of 65–80% under optimized conditions (stirring for 2–3 hours at room temperature) . Catalysts like piperidine or microwave-assisted methods can enhance reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • FT-IR : Confirm enone formation (C=O stretch at ~1680–1700 cm⁻¹) and aromatic C-F/C-NO₂ vibrations.
  • NMR : ¹H NMR identifies the E-configuration (coupling constant J = 12–16 Hz for α,β-unsaturated protons). ¹³C NMR distinguishes carbonyl (C=O at ~190 ppm) and aromatic carbons.
  • X-ray crystallography : Resolves molecular geometry, dihedral angles between aromatic rings, and intermolecular interactions (e.g., C–H···O/F hydrogen bonds) .

Q. What are the primary chemical reactivity pathways for this α,β-unsaturated ketone?

The electron-withdrawing nitro and fluorine groups enhance electrophilicity at the β-carbon, enabling:

  • Michael additions : Nucleophiles (e.g., amines, thiols) attack the β-position.
  • Cycloadditions : Diels-Alder reactions with dienes form six-membered rings.
  • Reduction : NaBH₄ or catalytic hydrogenation yields saturated ketones or alcohols .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the compound’s nonlinear optical (NLO) properties or biological targets?

  • DFT studies : Calculate hyperpolarizability (β) values to assess NLO potential. Substituents like -NO₂ (strong electron acceptor) and -F (moderate electron donor) enhance charge transfer, as seen in analogous chalcones with β values >10⁻³⁰ esu .
  • Molecular docking : Screen against enzymes (e.g., cyclooxygenase-2, EGFR kinase) to predict binding affinity. The fluorophenyl group may improve lipophilicity and target penetration .

Q. How do structural modifications (e.g., substituent position, halogen exchange) alter physicochemical properties?

SubstituentPositionEffectExample
-NO₂paraIncreases polarity, reduces solubility in nonpolar solventsHigher melting point (mp) vs. non-nitro analogs
-ForthoIntroduces steric hindrance, alters dihedral anglesDihedral angle between rings: 15–25° vs. 5–10° for para-F

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

  • Dynamic NMR : Assess rotational barriers in solution (e.g., hindered aryl ring rotation).
  • Variable-temperature studies : Identify temperature-dependent conformational changes.
  • Crystal packing analysis : Correlate solid-state interactions (e.g., π-stacking) with spectral anomalies .

Q. How can reaction byproducts or isomerization during synthesis be minimized?

  • Optimize solvent polarity : Use ethanol/water mixtures to stabilize intermediates.
  • Control pH : Excess base (KOH) accelerates condensation but may degrade nitro groups; pH 8–9 is ideal.
  • Low-temperature crystallization : Preferentially isolate the E-isomer by slow cooling .

Methodological Challenges

Q. What are the limitations of current synthetic protocols, and how can they be addressed?

  • Low yields in polar aprotic solvents : Switch to ethanol/water systems to improve solubility.
  • Z/E isomer separation : Use column chromatography with silica gel (hexane/ethyl acetate gradient) .

Q. How do solvent effects and crystal growth conditions influence crystallographic data quality?

Slow evaporation from DMSO/acetone (1:3) produces diffraction-quality crystals. Poorly resolved structures often result from rapid crystallization or solvent inclusion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(2-Fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one

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